[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
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Overview
Description
“[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid” is a chemical compound with the molecular formula C7H6F4N2O2 . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 226.13 . The InChI code is 1S/C7H6F4N2O2/c8-6(9)3-1-4(7(10)11)13(12-3)2-5(14)15/h1,6-7H,2H2,(H,14,15) and the InChI key is TXIOULNLSCTYNR-UHFFFAOYSA-N .
Scientific Research Applications
Organotin Derivative Synthesis and Bioactivity
- The compound was involved in the synthesis of dimeric bis[dicarboxylatotetraorganodistannoxanes], which displayed certain cytotoxicities for Hela cells in vitro, indicating potential in cancer research (Wen et al., 2005).
Ligand for Transition Metal Complexes
- It has been used as a ligand in the formation of manganese and rhenium complexes, contributing to the understanding of the reactivity of these metals in chemical compounds (Peters et al., 2009).
Antitumor Activity of Silver Complexes
- The compound's derivatives were used to prepare silver(I) complexes that showed significant in vitro antitumor activity, particularly against human small-cell lung carcinoma cells (Pellei et al., 2023).
Zinc and Cobalt Complexes
- Its derivatives were employed in the synthesis of zinc and cobalt complexes, exploring their coordination behavior and potential applications in coordination chemistry (Hadda et al., 2007; Hegelmann et al., 2003).
Synthesis of Mononuclear Metal Complexes
- The compound was integral in creating mononuclear metal complexes with various metals, contributing to the understanding of metal-ligand interactions in chemistry (Kitanovski et al., 2011; Beck et al., 2001).
Luminescence Properties in Lanthanide Complexes
- Pyrazole-containing complexing acids, similar to the subject compound, have been synthesized and used to study their luminescence properties with lanthanide ions, indicating applications in materials science (Rodríguez-Ubis et al., 1997).
Cytotoxic Activity of Copper Complexes
- Ester derivatives of the compound were used to prepare copper complexes, which exhibited significant in vitro antitumor activity, outperforming cisplatin in specific cancer cell lines (Pellei et al., 2022).
Coordination Chemistry and Crystal Engineering
- The compound's role in crystal engineering and the formation of coordination polymers has been explored, contributing to advancements in the field of crystallography (Radi et al., 2017).
Future Directions
Properties
IUPAC Name |
2-[3,5-bis(difluoromethyl)pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2O2/c8-6(9)3-1-4(7(10)11)13(12-3)2-5(14)15/h1,6-7H,2H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIOULNLSCTYNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)F)CC(=O)O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901235198 |
Source
|
Record name | 3,5-Bis(difluoromethyl)-1H-pyrazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901235198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512809-60-8 |
Source
|
Record name | 3,5-Bis(difluoromethyl)-1H-pyrazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512809-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(difluoromethyl)-1H-pyrazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901235198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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